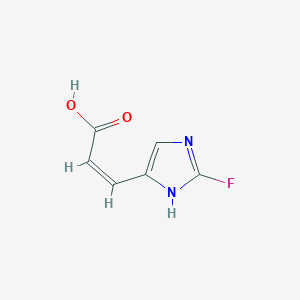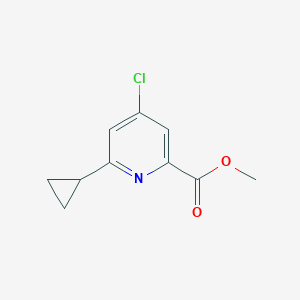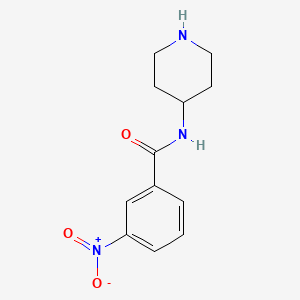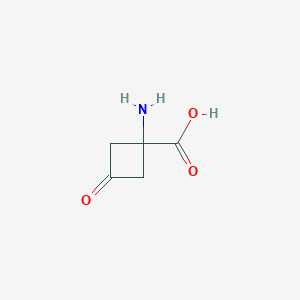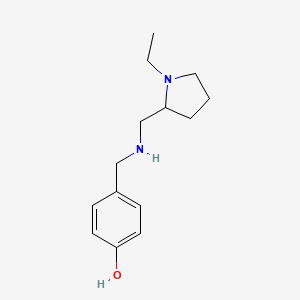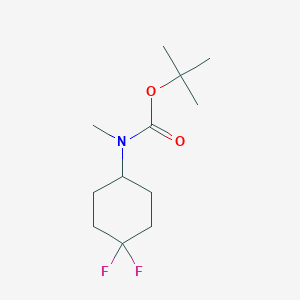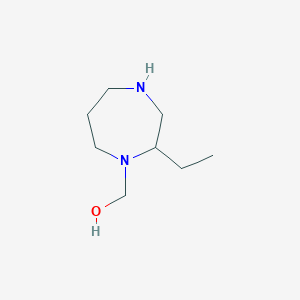
(2-Ethyl-1,4-diazepan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-1,4-diazepan-1-yl)methanol is a chemical compound with the molecular formula C8H18N2O. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is often available in its dihydrochloride form, which enhances its stability and solubility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,4-diazepan-1-yl)methanol typically involves the reaction of 2-ethyl-1,4-diazepane with formaldehyde under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the methanol derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyl-1,4-diazepan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Ethyl-1,4-diazepan-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Ethyl-1,4-diazepan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methyl-1,4-diazepan-1-yl)methanol
- (2-Propyl-1,4-diazepan-1-yl)methanol
- (2-Butyl-1,4-diazepan-1-yl)methanol
Uniqueness
(2-Ethyl-1,4-diazepan-1-yl)methanol is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions.
Propiedades
Número CAS |
1160245-67-9 |
|---|---|
Fórmula molecular |
C8H18N2O |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(2-ethyl-1,4-diazepan-1-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-2-8-6-9-4-3-5-10(8)7-11/h8-9,11H,2-7H2,1H3 |
Clave InChI |
PLZUGWABZWSKMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNCCCN1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)
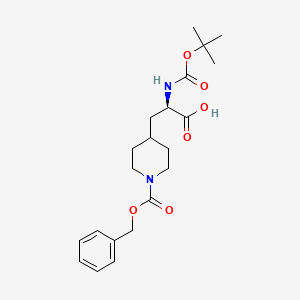
![3,3-Dimethyl-1-(thiazolo[4,5-c]pyridin-2-ylthio)butan-2-one](/img/structure/B12832546.png)
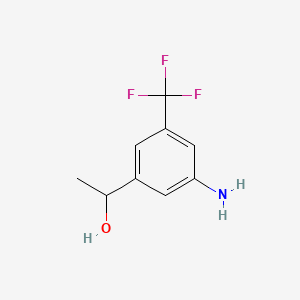
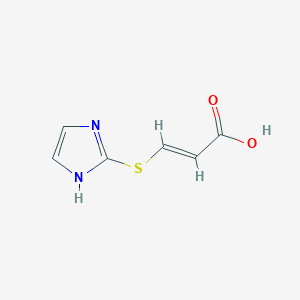
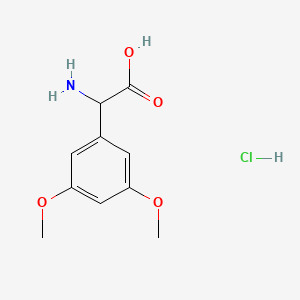
![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)

